molecular formula C5H7N3O2 B6149748 5-amino-6-methoxypyrimidin-4-ol CAS No. 1522012-76-5

5-amino-6-methoxypyrimidin-4-ol

Cat. No.: B6149748
CAS No.: 1522012-76-5
M. Wt: 141.1
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Description

5-Amino-6-methoxypyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl (-OH) group at position 4, a methoxy (-OCH₃) group at position 6, and an amino (-NH₂) group at position 3. This substitution pattern confers unique physicochemical properties, including hydrogen-bonding capacity (via -OH and -NH₂ groups) and moderate lipophilicity (due to -OCH₃). Pyrimidine derivatives are widely explored in pharmaceuticals, agrochemicals, and materials science due to their versatility in forming intermolecular interactions and participating in heterocyclic reactions .

Properties

CAS No.

1522012-76-5

Molecular Formula

C5H7N3O2

Molecular Weight

141.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-methoxypyrimidin-4-ol can be achieved through several methods. One common approach involves the methoxylation of 2-chloro-4-amino-6-methoxypyrimidine. The process typically includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced for the addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for the condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine, and dry hydrogen chloride gas is introduced for the cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to the mixture, which is then stirred and dissolved.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-6-methoxypyrimidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

5-amino-6-methoxypyrimidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-6-methoxypyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs of 5-amino-6-methoxypyrimidin-4-ol, highlighting substituent positions, molecular weights, and solubility:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Solubility Trends Key Applications
This compound -OH (4), -OCH₃ (6), -NH₂ (5) C₅H₇N₃O₂ 141.13 g/mol Moderate in polar solvents Pharmaceutical intermediates, ligand design
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine -Cl (4), -OCH₃ (6), -CH₃ (2), -NH₂ (5) C₇H₉ClN₃O 186.62 g/mol Low in water; soluble in organic solvents Agrochemical synthesis
4,6-Dichloro-5-methoxypyrimidine -Cl (4,6), -OCH₃ (5) C₅H₄Cl₂N₂O 195.01 g/mol Insoluble in water Crystal engineering, halogen-bonding studies
2-Amino-5-chloro-6-methylpyrimidin-4-ol -Cl (5), -CH₃ (6), -NH₂ (2), -OH (4) C₅H₆ClN₃O 159.57 g/mol Poor in water Antibacterial agents (inferred from structural analogs)
6-Amino-2-methoxypyrimidin-4-ol -OCH₃ (2), -NH₂ (6), -OH (4) C₅H₇N₃O₂ 141.13 g/mol High in polar solvents Research reagents, nucleoside analogs

Key Observations:

  • Hydrogen Bonding vs. Lipophilicity: The hydroxyl and amino groups in this compound enhance solubility in polar solvents compared to chloro- or methyl-substituted analogs (e.g., 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine), which are more lipophilic .
  • Positional Isomerism: 6-Amino-2-methoxypyrimidin-4-ol, with -OCH₃ at position 2 instead of 6, exhibits higher polarity due to the proximity of -NH₂ and -OH groups, improving its suitability for aqueous-phase reactions .

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